4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbohydrazide
Description
Properties
IUPAC Name |
4-hydroxy-1-[2-(trifluoromethyl)phenyl]pyrazole-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N4O2/c12-11(13,14)6-3-1-2-4-7(6)18-5-8(19)9(17-18)10(20)16-15/h1-5,19H,15H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMVFQXFYMNZII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C=C(C(=N2)C(=O)NN)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Trifluoromethylphenylhydrazine with β-Keto Esters
The pyrazole ring is constructed via cyclocondensation of 2-(trifluoromethyl)phenylhydrazine with β-keto esters. For example, ethyl 3-oxobut-1-enoate reacts regioselectively to form 1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid ethyl ester as the primary intermediate. This reaction typically proceeds in ethanol under reflux (78°C, 12–24 hours), yielding the pyrazole core with a carboxylic ester at position 3 and a methyl group at position 5. The regiochemistry is controlled by the electron-withdrawing trifluoromethyl group, which directs hydrazine attack to the α-position of the β-keto ester.
Alternative Routes Using 1,3-Diketones
Substituting β-keto esters with 1,3-diketones (e.g., acetylacetone) generates pyrazoles with methyl substituents at positions 3 and 5. However, this method requires subsequent functionalization to introduce the carboxylic acid group at position 3, complicating the synthetic pathway.
Introduction of the 4-Hydroxy Group
Boronic Ester Intermediate and Oxidation
A boronic ester is introduced at position 4 via Suzuki-Miyaura coupling. For instance, treating 4-bromo-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid ethyl ester with pinacol borane in the presence of Pd(dppf)Cl2 catalyst forms the corresponding boronic ester. Subsequent oxidation with hydrogen peroxide (30% in H2O) and sodium hydroxide (2M) at 0°C converts the boronic ester to a hydroxyl group, yielding 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid ethyl ester.
Reaction Conditions
Direct Hydroxylation via Electrophilic Substitution
Electrophilic hydroxylation using directed ortho-metalation (DoM) strategies is less common due to the pyrazole ring’s limited reactivity. However, nitration followed by reduction and diazotization/hydrolysis has been explored for analogous systems, though yields are suboptimal (<40%).
Carboxylic Acid to Carbohydrazide Conversion
Hydrazinolysis of Ethyl Ester
The ethyl ester at position 3 undergoes hydrazinolysis with hydrazine hydrate (80–100% excess) in ethanol under reflux (4–6 hours). This step converts the ester to the carbohydrazide, yielding the final product.
Optimization Challenges
- Side Reactions : Intramolecular benzoyl migration may occur if acyl groups are present, necessitating careful control of reaction time and temperature.
- Solvent Selection : Ethanol or THF minimizes side reactions compared to protic solvents like methanol.
Typical Conditions
Alternative Pathway via Carboxylic Acid Chloride
The carboxylic acid (obtained via ester hydrolysis) is treated with thionyl chloride to form the acid chloride, which reacts with hydrazine to yield the carbohydrazide. This two-step method avoids ester handling but requires stringent moisture control.
Regiochemical and Spectroscopic Validation
NMR Spectroscopy
1H and 13C NMR confirm the substitution pattern:
Mass Spectrometry
- Molecular Ion : m/z 286.21 [M+H]+ (calculated for C11H9F3N4O2).
- Fragmentation : Loss of NH2NH2 (32 Da) and CF3 (69 Da) observed in MS/MS.
Industrial-Scale Considerations
Purification Techniques
- Column Chromatography : Silica gel (ethyl acetate/hexane, 1:3) removes unreacted hydrazine and ester byproducts.
- Recrystallization : Ethanol/water (7:3) yields >95% pure product.
Computational Insights
LogP and Solubility
Hydrogen Bonding Network
Intramolecular hydrogen bonding between the 4-hydroxy and carbohydrazide groups stabilizes the planar conformation, as confirmed by X-ray crystallography of analogous compounds.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.
Major Products Formed: The reactions can yield a variety of products, including oxidized derivatives, reduced forms, substituted analogs, and coupled products, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique properties, such as increased stability and lipophilicity, making it valuable in the design of new chemical entities.
Biology: In biological research, 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbohydrazide is studied for its potential biological activities. It has shown promise in assays related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: The compound has been investigated for its medicinal properties, including its potential as an anti-inflammatory, antioxidant, and anticancer agent. Its ability to modulate biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and advanced materials. Its unique chemical properties enable the development of innovative products with enhanced performance.
Mechanism of Action
The mechanism by which 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbohydrazide exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances binding affinity to receptors and enzymes, while the hydroxyl group facilitates hydrogen bonding and solubility. The pyrazole core plays a crucial role in the compound's biological activity by interacting with key biomolecules.
Comparison with Similar Compounds
Pyrazole-Carbohydrazide Derivatives
Compounds sharing the carbohydrazide functional group exhibit distinct pharmacological profiles:
Key Differences :
Trifluoromethyl-Substituted Pyrazoles
Trifluoromethyl groups are pivotal in agrochemicals and pharmaceuticals due to their electron-withdrawing properties:
Key Insights :
- The target compound’s hydroxy and carbohydrazide groups differentiate it from pesticidal analogs like fipronil, which prioritize sulfinyl and cyano groups for insecticidal activity .
- Brominated derivatives (e.g., ) serve as synthetic intermediates, whereas the target compound’s hydroxy group may favor solubility for pharmaceutical applications .
Bioactive Pyrazole Derivatives
Pyrazole cores with aryl and heteroaryl substituents often exhibit anti-inflammatory and antipyretic activities:
Comparison :
- Unlike ’s aldehyde-functionalized pyrazole, the carbohydrazide group in the target compound could enable hydrogen bonding with biological targets, enhancing specificity .
Biological Activity
4-Hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbohydrazide is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C₁₁H₉F₃N₄O₂
- Molecular Weight : 286.21 g/mol
- CAS Number : 957014-21-0
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds in this class can induce apoptosis in cancer cells and inhibit tumor growth.
Case Study: Antitumor Activity
In a study conducted by Xia et al., derivatives of pyrazole were synthesized and evaluated for their antitumor activity. One specific compound exhibited significant cell apoptosis with an IC50 value of 49.85 µM against cancer cell lines, demonstrating the potential of pyrazole derivatives as anticancer agents .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives have shown promise in inhibiting pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases.
The anti-inflammatory activity may be attributed to the inhibition of nitric oxide (NO) production and the downregulation of tumor necrosis factor-alpha (TNF-α) in response to lipopolysaccharide (LPS) stimulation .
Enzyme Inhibition
This compound has been studied for its ability to inhibit various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in neurodegenerative diseases, making this compound a candidate for further research in neuroprotection.
Inhibition Studies
A study found that certain hydrazone derivatives exhibited mixed-type inhibition against AChE, indicating a promising avenue for developing neuroprotective agents .
Data Table: Biological Activities of Pyrazole Derivatives
Q & A
Q. What established synthetic routes are available for 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbohydrazide, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves multi-step reactions starting from pyrazole derivatives. Key steps include hydrazide formation via condensation of pyrazole-3-carboxylic acid derivatives with hydrazine hydrate, followed by cyclization under reflux in ethanol or methanol. Temperature control (60–80°C) and anhydrous conditions are critical to prevent hydrolysis of the carbohydrazide moiety. Purification via column chromatography or recrystallization ensures high purity .
Q. Which analytical techniques are recommended for confirming the structure and purity of this compound?
Standard techniques include:
Q. What are the common challenges in crystallizing this compound, and how can they be addressed?
Challenges include polymorphism and solvent inclusion. Strategies:
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
The electron-withdrawing trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. It also induces steric effects that may influence tautomeric equilibria (e.g., keto-enol forms), detectable via variable-temperature NMR .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental bioassay results for this compound?
Methodological approaches include:
- Re-evaluating force field parameters in molecular dynamics (MD) simulations to align with crystallographic data .
- Validating binding modes using isothermal titration calorimetry (ITC) to measure thermodynamic profiles.
- Cross-referencing with SAR studies of analogous pyrazole derivatives (e.g., COX-2 inhibitors ).
Q. What experimental strategies can elucidate tautomeric equilibria in solution versus solid states?
Combine:
Q. How do structural modifications at the pyrazole ring’s 1- and 3-positions impact biological activity?
SAR studies of related compounds suggest:
- Trifluoromethyl groups at position 2 enhance metabolic stability and target affinity (e.g., COX-2 inhibitors ).
- Carbohydrazide moieties at position 3 enable hydrogen bonding with biological targets, as seen in antimicrobial agents . Computational docking (AutoDock Vina) can predict modifications for improved activity .
Q. What green chemistry principles can be applied to synthesize this compound sustainably?
Strategies include:
- Using water/ethanol solvent systems to replace toxic organic solvents.
- Employing catalytic copper salts (e.g., CuSO4 in click chemistry ) to minimize metal waste.
- Adopting microwave-assisted synthesis to reduce reaction time and energy consumption.
Q. How can researchers design experiments to investigate this compound’s potential as a kinase inhibitor?
Q. What methodologies address discrepancies in spectroscopic data during characterization?
- Multi-technique validation : Correlate NMR, IR, and mass spectrometry data with computational predictions (e.g., DFT calculations).
- High-resolution X-ray data : Resolve ambiguities in substituent positions, especially for fluorinated analogs .
- Batch-to-batch reproducibility studies to identify synthetic impurities affecting spectral clarity .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
